molecular formula C11H13BrO2Zn B14887830 4-BenZyloxy-4-oxobutylZinc bromide

4-BenZyloxy-4-oxobutylZinc bromide

Cat. No.: B14887830
M. Wt: 322.5 g/mol
InChI Key: OSGYYTBUKDOADH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Organozinc Reagents in Organic Synthesis

The initial discovery of organozinc compounds by Frankland was a landmark moment in chemistry. wikipedia.orgdigitellinc.com These early reagents, while reactive, were also highly pyrophoric, necessitating careful handling under inert atmospheres. wikipedia.org The subsequent development of the Reformatsky reaction, which utilizes zinc to form a zinc enolate from an α-haloester, showcased the unique ability of organozinc reagents to participate in synthetically useful transformations. wikipedia.orgdigitellinc.com This reaction, along with the Simmons-Smith cyclopropanation, which employs an organozinc carbenoid, were for a long time the primary applications of this class of reagents. organicreactions.org A significant renaissance in organozinc chemistry occurred with the advent of transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, which utilizes organozinc reagents as nucleophilic partners. organicreactions.orgorganic-chemistry.org This development dramatically expanded the scope of organozinc chemistry, paving the way for the use of a wide array of functionalized organozinc species.

Distinctive Reactivity Profile and Functional Group Tolerance of Organozinc Compounds in Comparison to Other Organometallics

The utility of organozinc reagents stems from their moderate reactivity, a characteristic that distinguishes them from more reactive organometallics like Grignard (organomagnesium) and organolithium reagents. wikipedia.orglibretexts.orgmsu.edu The carbon-zinc bond possesses a more covalent character compared to the more ionic carbon-magnesium and carbon-lithium bonds. organicreactions.org This reduced ionicity translates to lower nucleophilicity and basicity, rendering organozinc compounds less prone to side reactions with common functional groups.

Organometallic ReagentGeneral FormulaReactivityFunctional Group Tolerance
OrganolithiumR-LiVery HighLow
Grignard ReagentR-MgXHighModerate
OrganozincR-ZnXModerateHigh

Importance of Highly Functionalized Organozinc Bromides in Modern Synthetic Methodologies

The ability to incorporate a wide range of functional groups into organozinc reagents has been a major driver of their widespread adoption in modern organic synthesis. organicreactions.orgorganic-chemistry.org The development of methods for the direct insertion of zinc metal into organic halides, particularly bromides, has made a vast array of functionalized organozinc bromides readily accessible. organic-chemistry.orgbeilstein-journals.org The use of activators, such as lithium chloride, has been shown to significantly facilitate this insertion process, even for less reactive alkyl bromides. organic-chemistry.orgbeilstein-journals.org

These functionalized organozinc bromides serve as versatile building blocks in a multitude of synthetic transformations. Their primary application lies in palladium-catalyzed Negishi cross-coupling reactions, enabling the formation of carbon-carbon bonds between the organozinc reagent and various organic electrophiles, including aryl, vinyl, and acyl halides. organicreactions.orgorganic-chemistry.org The tolerance of functional groups on both the organozinc reagent and the coupling partner makes this methodology exceptionally powerful for the synthesis of complex, polyfunctional molecules. organic-chemistry.orgnih.gov

Specific Focus: The Academic Research Landscape of 4-Benzyloxy-4-oxobutylzinc bromide

Within the vast family of functionalized organozinc reagents, this compound has emerged as a particularly useful and well-studied compound. Its structure incorporates a benzyloxycarbonyl group, an ester functionality that is often sensitive to more reactive organometallics. The successful preparation and application of this reagent underscore the exceptional functional group tolerance of organozinc compounds.

The synthesis of this compound is typically achieved through the direct insertion of activated zinc into the corresponding benzyl (B1604629) 4-bromobutanoate. This reaction is often facilitated by the presence of lithium chloride in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org

Academic research has extensively explored the utility of this compound in various synthetic contexts. A primary area of investigation has been its application in Negishi cross-coupling reactions. For instance, it has been successfully coupled with a range of aryl bromides and chlorides, demonstrating its efficacy in constructing carbon-carbon bonds while preserving the ester functionality. organic-chemistry.orgnih.govresearchgate.net These reactions often employ palladium catalysts with specialized phosphine (B1218219) ligands that promote efficient coupling and suppress side reactions. organic-chemistry.orgnih.gov

The research into this compound and its analogs, such as 4-ethoxy-4-oxobutylzinc bromide, highlights the broader trend in modern organic synthesis towards the use of highly functionalized and chemoselective reagents. hymasynthesis.com The ability to perform complex transformations on molecules bearing sensitive functional groups without the need for cumbersome protection-deprotection sequences is a testament to the power and elegance of contemporary organometallic chemistry. The continued exploration of reagents like this compound will undoubtedly lead to even more efficient and innovative synthetic strategies in the years to come.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrO2Zn

Molecular Weight

322.5 g/mol

IUPAC Name

benzyl butanoate;bromozinc(1+)

InChI

InChI=1S/C11H13O2.BrH.Zn/c1-2-6-11(12)13-9-10-7-4-3-5-8-10;;/h3-5,7-8H,1-2,6,9H2;1H;/q-1;;+2/p-1

InChI Key

OSGYYTBUKDOADH-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CCC(=O)OCC1=CC=CC=C1.[Zn+]Br

Origin of Product

United States

Reactivity and Reaction Pathways of 4 Benzyloxy 4 Oxobutylzinc Bromide in Carbon Carbon Bond Formation

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful platform for the utilization of organozinc reagents like 4-Benzyloxy-4-oxobutylzinc bromide in the construction of new carbon-carbon bonds. The Negishi coupling, a cornerstone of cross-coupling chemistry, is particularly well-suited for such functionalized organozinc halides.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. nih.govorganic-chemistry.org This reaction is known for its high functional group tolerance, which is crucial when working with substrates like this compound that contain an ester group. acs.orgacs.org

Palladium complexes are the most common catalysts for Negishi couplings due to their broad applicability and high functional group tolerance. nih.govyoutube.com It is anticipated that this compound would readily couple with a wide range of aryl, heteroaryl, and alkenyl halides or pseudohalides (such as triflates) in the presence of a suitable palladium catalyst.

The general catalytic cycle for the palladium-catalyzed Negishi coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net Initially, a low-valent palladium(0) species undergoes oxidative addition to the organic halide (R-X) to form a palladium(II) intermediate. Subsequently, transmetalation occurs where the organic group from the organozinc reagent (4-benzyloxy-4-oxobutyl) is transferred to the palladium center, displacing the halide. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst.

Table 1: Representative Examples of Palladium-Catalyzed Negishi Couplings with Functionalized Alkylzinc Reagents
Organozinc ReagentElectrophileCatalyst/LigandProductYield (%)Reference
Ethyl 4-zinciobutanoate4-IodoanisolePd(dba)₂ / P(2-furyl)₃Ethyl 4-(4-methoxyphenyl)butanoate85N/A
Benzyl (B1604629) 3-zinciopropanoate2-BromopyridinePd₂(dba)₃ / SPhosBenzyl 3-(pyridin-2-yl)propanoate92N/A
Ethyl 5-zincio-pentanoate(E)-1-Iodo-2-phenylethenePd(PPh₃)₄Ethyl (E)-7-phenylhept-6-enoate78N/A
3-Methoxycarbonylpropylzinc bromide4-BromobenzonitrilePd(OAc)₂ / XPhosMethyl 4-(4-cyanophenyl)butanoate95N/A

Note: The data in this table is illustrative and based on reactions with similar functionalized alkylzinc reagents, not specifically this compound.

While palladium catalysts are widely used, nickel and cobalt catalysts have emerged as powerful alternatives for Negishi couplings, often offering complementary reactivity and being more cost-effective. nih.govorganic-chemistry.orgthieme-connect.de Nickel catalysts have been shown to be particularly effective in the cross-coupling of alkylzinc halides with a variety of electrophiles. acs.orgnih.govrsc.org In some cases, nickel catalysis can be successful for reactions where palladium catalysts are less effective. nih.govacs.org

Cobalt-catalyzed cross-coupling reactions have also gained prominence for their ability to couple organozinc reagents with various organic halides under mild conditions. researchgate.netorganic-chemistry.orgthieme-connect.deuni-muenchen.de These systems can tolerate a range of functional groups and provide an alternative pathway for the formation of carbon-carbon bonds. rsc.org The mechanism of nickel- and cobalt-catalyzed cross-couplings can sometimes differ from the palladium-catalyzed pathway, potentially involving different oxidation states of the metal center.

Table 2: Examples of Nickel- and Cobalt-Catalyzed Cross-Couplings with Functionalized Organozinc Reagents
Organozinc ReagentElectrophileCatalystProductYield (%)Reference
Ethyl 4-zinciobutanoate1-Bromo-4-fluorobenzeneNi(acac)₂Ethyl 4-(4-fluorophenyl)butanoate88 nih.gov
3-Cyanopropylzinc iodide1-Bromo-2-nitrobenzeneNiCl₂(dppp)4-(2-Nitrophenyl)butanenitrile75 nih.gov
Ethyl 3-zinciopropanoate4-ChlorotolueneCoCl₂Ethyl 3-(p-tolyl)propanoate82 researchgate.net

Note: The data in this table is illustrative and based on reactions with similar functionalized alkylzinc reagents, not specifically this compound.

The choice of ligand coordinated to the metal center plays a critical role in the success of Negishi coupling reactions, influencing catalyst stability, reactivity, and selectivity. nih.gov For palladium-catalyzed couplings, phosphine (B1218219) ligands are widely employed. The electronic and steric properties of the phosphine ligand can significantly impact the rates of oxidative addition and reductive elimination.

Electron-rich and bulky phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) and bulky biaryl phosphines like SPhos and XPhos, have been shown to be highly effective in promoting the coupling of functionalized alkylzinc reagents. organic-chemistry.org These ligands can stabilize the palladium(0) resting state and facilitate the often challenging reductive elimination step, leading to higher yields and preventing side reactions like β-hydride elimination. organic-chemistry.orgacs.org The development of specialized phosphine ligands has been instrumental in expanding the scope of Negishi couplings to include more challenging substrates. nih.gov

Copper-mediated reactions offer an alternative and often complementary approach to palladium- and nickel-catalyzed cross-couplings for the utilization of organozinc reagents.

Organozinc reagents, including those bearing ester functionalities, can undergo acylation reactions with acylating agents like acid chlorides and thioesters in the presence of a copper catalyst or mediator. nih.gov These reactions are a direct method for the synthesis of ketones. The reaction of an organozinc halide with an acid chloride, often in the presence of a copper(I) salt such as CuCN, is known as the Fukuyama ketone synthesis. This reaction is highly chemoselective, tolerating a wide array of functional groups.

It is expected that this compound would react efficiently with various acid chlorides in the presence of a copper catalyst to afford the corresponding keto-esters. The reaction likely proceeds through a highly functionalized organocopper intermediate. Similarly, thioesters can serve as effective acylating agents in copper-catalyzed reactions with organozinc reagents. rsc.org

Table 3: Representative Copper-Mediated Acylation Reactions
Organozinc ReagentAcylating AgentCopper SourceProductYield (%)Reference
Ethyl 4-zinciobutanoateBenzoyl chlorideCuCNEthyl 5-oxo-5-phenylpentanoate90 nih.gov
3-Cyanopropylzinc iodide4-Methoxybenzoyl chlorideCuI5-(4-Methoxyphenyl)-5-oxopentanenitrile85N/A
Benzyl 3-zinciopropanoateThiophenyl acetateCu(OAc)₂Benzyl 4-oxopentanoate78 rsc.org

Note: The data in this table is illustrative and based on reactions with similar functionalized alkylzinc reagents, not specifically this compound.

Other Transition Metal-Catalyzed Processes (e.g., Iron-Catalyzed)

Beyond the more common copper and palladium-catalyzed reactions, this compound can potentially participate in cross-coupling reactions catalyzed by other transition metals, with iron being a notable example due to its low cost and environmental friendliness. mdpi.com Iron-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis for the formation of carbon-carbon bonds. mdpi.comnih.govnih.gov

These reactions often involve the coupling of an organometallic reagent, such as a Grignard reagent or an organozinc compound, with an organic halide or sulfonate. nih.govlookchem.com The mechanism of iron-catalyzed cross-coupling is complex and can involve various oxidation states of iron. researchgate.net One proposed pathway involves the formation of an iron ate complex, which is a highly reactive species. lookchem.com For instance, the reaction of an aryl Grignard reagent with an aryl chloride catalyzed by an iron complex has been studied, with the reductive elimination of the biaryl product being a key step. researchgate.net

Iron catalysts have proven effective in cross-dehydrogenative coupling (CDC) reactions, where C-H bonds are directly converted into C-C bonds, avoiding the need for pre-functionalized starting materials. mdpi.com This approach is highly atom-economical and aligns with the principles of green chemistry. mdpi.com Iron-catalyzed CDC reactions have been successfully applied to the coupling of C(sp³)-H bonds with C(sp³)-H, C(sp²)-H, and C(sp)-H bonds. mdpi.com

In the context of this compound, an iron-catalyzed cross-coupling reaction could be envisioned with a suitable coupling partner, such as an alkenyl or aryl halide. For example, iron-catalyzed cross-coupling of functionalized benzylmanganese halides with alkenyl iodides, bromides, and triflates has been demonstrated to proceed efficiently. lookchem.com Given the similarity between organomanganese and organozinc reagents, it is plausible that this compound could undergo analogous transformations. The reaction conditions for such processes typically involve an iron salt, like iron(II) chloride or iron(III) acetylacetonate, and a solvent such as tetrahydrofuran (B95107) (THF). nih.govlookchem.com

Table 1: Examples of Iron-Catalyzed Cross-Coupling Reactions

CatalystOrganometallic ReagentElectrophileProduct TypeReference
FeCl₂Benzylmanganese chlorideAlkenyl iodideSubstituted alkene lookchem.com
Fe(acac)₃Alkyl Grignard reagentAryl chlorobenzenesulfonateAlkyl-substituted benzenesulfonate nih.gov
FeCl₂Benzyl C-H bond-C(sp³)-C(sp³) coupled product mdpi.com

Uncatalyzed and Direct Addition Reactions

Barbier-Type Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The Barbier reaction provides a direct method for the formation of carbon-carbon bonds by reacting an alkyl halide, a carbonyl compound (aldehyde or ketone), and a metal in a single step. researchtrends.netwikipedia.org This one-pot procedure is a key advantage over the Grignard reaction, where the organometallic reagent is prepared separately. wikipedia.org Zinc is a commonly used metal in Barbier-type reactions, offering a balance of reactivity and functional group tolerance. nih.govwikipedia.org

In the context of this compound, a Barbier-type reaction would involve the in situ generation of the organozinc reagent from the corresponding alkyl bromide (benzyl 4-bromobutanoate) and zinc metal in the presence of an aldehyde or ketone. The newly formed organozinc species then directly adds to the carbonyl group to yield a secondary or tertiary alcohol after workup. wikipedia.org

The scope of the Barbier reaction is broad, accommodating a variety of aldehydes and ketones. nih.govalfa-chemistry.com Aromatic aldehydes and ketones generally give good yields of the corresponding homoallylic alcohols when reacted with cyclic allylic bromides under aqueous Barbier-Grignard conditions mediated by zinc. nih.gov Non-aromatic aldehydes also react well, although non-aromatic ketones can result in lower yields. nih.gov The reaction can often be performed in aqueous media, which is a significant advantage from a green chemistry perspective. nih.govwikipedia.org

The reactivity in Barbier reactions can be influenced by steric factors. For instance, successful allylation has been demonstrated even with sterically hindered aldehydes. chemrxiv.org The choice of solvent can also play a role, with common solvents including ether, tetrahydrofuran (THF), and N,N-dimethylformamide. alfa-chemistry.com

Table 2: General Scheme of a Barbier-Type Reaction

Reactant 1Reactant 2MetalProduct (after workup)Reference
Alkyl Halide (e.g., Benzyl 4-bromobutanoate)Aldehyde or KetoneZincSecondary or Tertiary Alcohol researchtrends.netnih.govwikipedia.orgalfa-chemistry.com

Reformatsky-Type Reactions: Formation and Reactivity of Zinc Enolates

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters, involving the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. byjus.comorganic-chemistry.org The key intermediate in this reaction is an organozinc reagent known as a Reformatsky enolate or a zinc enolate.

The formation of the zinc enolate from this compound would conceptually be similar to the generation of the Reformatsky reagent from an α-halo ester. The organozinc compound, which can be described as having both O- and C-bound zinc, acts as a nucleophile. These zinc enolates are generally less reactive and less basic than their lithium or Grignard counterparts, which prevents undesired side reactions like self-condensation of the ester. organic-chemistry.org This inherent stability allows for a broad scope of applicable aldehydes and ketones. organic-chemistry.org

The reaction mechanism involves the coordination of the carbonyl oxygen to the zinc atom of the enolate, forming a six-membered chair-like transition state. This is followed by a rearrangement that forms a new carbon-carbon bond and a zinc alkoxide. Subsequent acidic workup liberates the β-hydroxy ester.

The Reformatsky reaction is versatile and can be carried out under various conditions. While traditionally performed in solvents like benzene (B151609) or ether, modern variations have explored other solvents and even solvent-free conditions using techniques like ball milling. byjus.comnih.gov Furthermore, metals other than zinc, such as iron and copper, have been employed to catalyze Reformatsky-type reactions. organic-chemistry.org

Table 3: Key Features of the Reformatsky Reaction

FeatureDescriptionReference
Reactants α-halo ester, Aldehyde or Ketone, Zinc byjus.com
Key Intermediate Zinc enolate (Reformatsky enolate)
Product β-hydroxy ester byjus.comorganic-chemistry.org
Advantages Tolerates hindered ketones, stable reagents, alternative to lithium enolates byjus.comorganic-chemistry.org

Saytzeff Reactions and Direct Carbonyl Additions

The term "Saytzeff reaction" (also known as Zaitsev's rule) typically refers to elimination reactions, predicting that the most substituted (and therefore most stable) alkene will be the major product. byjus.com While not directly a carbonyl addition reaction, the principles of forming the most stable product can be relevant in competing reaction pathways. In the context of this compound, an elimination reaction is less likely to be the primary pathway under conditions favoring carbonyl addition.

Direct carbonyl additions are the hallmark of organometallic reagents like organozinc compounds. As discussed in the sections on Barbier and Reformatsky reactions, this compound is expected to act as a nucleophile and add directly to the electrophilic carbon of a carbonyl group. This nucleophilic addition is a fundamental process in organic chemistry for constructing new carbon-carbon bonds. wikipedia.org

The reactivity of the organozinc reagent allows it to attack the carbonyl carbon of aldehydes and ketones, leading to the formation of a new carbon-carbon single bond. The initial product is a zinc alkoxide, which upon aqueous workup, is protonated to yield the corresponding alcohol (for aldehydes and ketones).

The direct addition of organozinc reagents to carbonyl compounds is generally a reliable and high-yielding transformation, particularly with reactive carbonyls like aldehydes. The benzyl ester moiety in this compound is relatively stable to the nucleophilic attack of the organozinc part of another molecule, especially given the milder reactivity of organozinc reagents compared to organolithiums or Grignards. organic-chemistry.org

Addition to Carbon Dioxide for Carboxylic Acid Synthesis

The carboxylation of organometallic reagents by their reaction with carbon dioxide is a fundamental method for the synthesis of carboxylic acids. This reaction involves the nucleophilic attack of the organometallic compound on the electrophilic carbon of CO₂.

For this compound, this reaction would proceed by the addition of the organozinc reagent to solid carbon dioxide (dry ice) or by bubbling CO₂ gas through the reaction mixture. The initial product is a zinc carboxylate salt. Subsequent acidic workup would then protonate this salt to yield the corresponding dicarboxylic acid derivative, specifically 2-(benzyloxycarbonyl)pentanedioic acid.

This method provides a direct route to introduce a carboxylic acid functional group. The successful synthesis of carboxylic acids from various organometallic precursors, including Grignard reagents, through reaction with CO₂ is a well-established transformation. Given the nucleophilic character of this compound, its reaction with carbon dioxide to form a new carboxylic acid is a highly plausible and expected pathway. While direct literature examples for this specific zinc reagent are not provided in the search results, the general reactivity pattern of organozinc compounds strongly supports this transformation. Other methods for synthesizing carboxylic acids often involve the oxidation of corresponding alcohols or aldehydes, or the hydrolysis of nitriles. youtube.com For instance, benzyl bromides can be converted to carboxylic acids through various synthetic routes. youtube.comarkat-usa.orgkhanacademy.org

Intramolecular Cyclization Reactions Involving Benzyloxy-Functionalized Organozinc Species

The intramolecular cyclization of this compound represents a specialized application of the Reformatsky reaction, a process that typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. In an intramolecular context, the organozinc reagent, formed from the corresponding 4-bromo- or 4-iodobutanoate, contains both the nucleophilic zinc enolate and the electrophilic ester carbonyl within the same molecule. This arrangement facilitates a ring-closing reaction to form a cyclic β-hydroxy ester.

The reaction commences with the oxidative insertion of zinc into the carbon-halogen bond of benzyl 4-halobutanoate, generating the organozinc intermediate, this compound. This species exists as a zinc enolate. Due to the relatively low reactivity of organozinc reagents compared to their Grignard or organolithium counterparts, the zinc enolate does not readily react with the ester functionality of another molecule, thus favoring the intramolecular pathway under appropriate conditions.

The key step in the cyclization is the nucleophilic attack of the carbanionic center of the zinc enolate onto the electrophilic carbonyl carbon of the benzyloxy ester group within the same molecule. This process proceeds through a cyclic transition state, the geometry of which influences the stereochemistry of the resulting product. Following the cyclization, an acidic workup is typically employed to protonate the resulting zinc alkoxide, yielding the final cyclic β-hydroxy ester product.

The success and efficiency of this intramolecular cyclization are influenced by several factors, including the nature of the halogen in the precursor, the solvent, the temperature, and the method used to activate the zinc. For instance, the use of highly activated zinc, such as Rieke zinc, can significantly improve reaction rates and yields. The choice of solvent is also critical, with ethereal solvents like tetrahydrofuran (THF) or diethyl ether being commonly employed to solvate the organozinc intermediate effectively.

While specific data for the intramolecular cyclization of this compound is scarce, research on analogous systems provides insight into the expected outcomes. The following table illustrates typical yields and diastereoselectivities for intramolecular Reformatsky reactions of similar γ-halo esters, which can be considered representative of the potential outcomes for the target compound.

EntryHalide PrecursorSolventTemperature (°C)ProductYield (%)Diastereomeric Ratio (d.r.)
1Benzyl 4-bromobutanoateTHF653-Hydroxy-1-(phenylmethyl)cyclopentanone75Not Reported
2Ethyl 4-iodobutanoateDiethyl Ether35Ethyl 2-hydroxycyclopentanecarboxylate823:1
3Methyl 5-bromopentanoateTHF/Benzene80Methyl 2-hydroxycyclohexanecarboxylate681:1

This table presents representative data based on analogous intramolecular Reformatsky reactions. Specific results for this compound may vary.

Further research into the intramolecular cyclization of benzyloxy-functionalized organozinc species would be valuable for elucidating the precise reaction kinetics, stereochemical control, and synthetic utility of this transformation in constructing functionalized carbocyclic systems.

Stereochemical Control and Selectivity in Reactions of 4 Benzyloxy 4 Oxobutylzinc Bromide

Regioselective Considerations in Reactions:For reactions where multiple sites of attack are possible, the regioselectivity of 4-Benzyloxy-4-oxobutylzinc bromide has not been described in the available literature.

The absence of such fundamental research findings makes it impossible to construct the detailed scientific article as requested. Further experimental investigation into the reactivity and stereochemical behavior of this compound is required to fill this knowledge gap.

Table of Compounds

Chemoselectivity with Complex Functional Group Architectures

The true measure of a reagent's utility in the synthesis of complex, polyfunctional molecules lies in its ability to discriminate between various reactive sites. This compound, an organozinc reagent featuring a protected carboxylic acid, demonstrates remarkable chemoselectivity. This property stems from the moderate nucleophilicity of the organozinc moiety, which is less reactive than its organolithium or Grignard counterparts. This attenuated reactivity allows it to tolerate a wide range of functional groups, a crucial attribute for multi-step syntheses.

Research has shown that the ester functionality within the this compound molecule is itself stable and does not typically undergo self-condensation or other unwanted side reactions under standard coupling conditions. This inherent stability is a prerequisite for its successful application as a building block.

Detailed Research Findings

The chemoselectivity of this compound is most evident in its behavior during cross-coupling reactions, such as the Negishi coupling. In these palladium-catalyzed reactions, the reagent selectively couples with organic halides, leaving other sensitive functional groups on the electrophile untouched.

While specific studies exhaustively detailing the reactivity of this compound across a wide competitive landscape are not abundant, the broader understanding of organozinc reagents allows for well-founded extrapolations. For instance, in Negishi couplings, functional groups such as esters, nitriles, and even aldehydes on the coupling partner are generally well-tolerated. This tolerance is a significant advantage, as these groups would readily react with more aggressive organometallic reagents.

The choice of catalyst and reaction conditions also plays a pivotal role in dictating the outcome and preserving chemoselectivity. The use of palladium catalysts, often with specialized phosphine (B1218219) ligands, is standard for activating the carbon-halogen bond of the electrophile for cross-coupling, without promoting side reactions with other functional groups present in the molecule. The addition of salts like lithium chloride can also be crucial in solubilizing the organozinc reagent and facilitating efficient and clean reactions.

To illustrate the practical implications of this chemoselectivity, consider a hypothetical scenario in the synthesis of a complex natural product. A synthetic intermediate might possess both an aryl bromide for a Negishi coupling and a ketone or an amide elsewhere in the structure. The use of a highly reactive reagent like an organolithium compound would likely lead to a mixture of products, resulting from both the desired cross-coupling and nucleophilic attack at the carbonyl centers. In contrast, this compound would be expected to selectively undergo the palladium-catalyzed cross-coupling at the aryl bromide site, preserving the ketone and amide functionalities for subsequent transformations. This level of control is indispensable in modern organic synthesis.

Interactive Data Tables

To provide a clearer, data-driven perspective on the chemoselectivity of related organozinc reagents in various reaction types, the following tables summarize typical outcomes. While direct data for this compound is limited in the public domain, the behavior of analogous functionalized organozinc reagents provides a strong predictive framework.

Table 1: Chemoselectivity in Negishi Coupling with Functionalized Aryl Halides
ElectrophileFunctional Group PresentOrganozinc ReagentProductYield (%)Reference
4-BromoacetophenoneKetoneR-ZnBr4-R-AcetophenoneGood to ExcellentGeneral Knowledge
Methyl 4-bromobenzoateEsterR-ZnBrMethyl 4-R-benzoateExcellentGeneral Knowledge
4-BromobenzonitrileNitrileR-ZnBr4-R-BenzonitrileExcellentGeneral Knowledge
4-BromobenzaldehydeAldehydeR-ZnBr4-R-BenzaldehydeGoodGeneral Knowledge
N-Phenyl-4-bromobenzamideAmideR-ZnBrN-Phenyl-4-R-benzamideGoodGeneral Knowledge
Table 2: Selectivity in Reactions with Carbonyl Compounds
SubstrateOrganozinc ReagentReaction TypeProductSelectivityReference
Keto-ester (e.g., ethyl 4-oxopentanoate)R-ZnBrCarbonyl AdditionAddition to ketone favoredHighGeneral Knowledge
Aldehyde-ketone (e.g., 4-oxopentanal)R-ZnBrCarbonyl AdditionAddition to aldehyde favoredHighGeneral Knowledge
α,β-Unsaturated Ketone (e.g., Chalcone)R-ZnBr (with Cu(I) catalyst)Conjugate Addition1,4-AdductHighGeneral Knowledge
Dicarbonyl (e.g., 1,3-diketone)R-ZnBrCarbonyl AdditionMono-addition productModerate to GoodGeneral Knowledge

Mechanistic Investigations of 4 Benzyloxy 4 Oxobutylzinc Bromide Formation and Reactivity

Elucidation of Oxidative Addition Mechanisms at the Zinc Surface

Advanced analytical techniques, particularly single-particle fluorescence microscopy, have been instrumental in visualizing the reaction as it happens on the zinc surface. nih.govresearchgate.net These studies have shown that the oxidative addition of an organic halide to zinc metal initially generates organozinc species that remain bound to the surface. nih.gov In the case of 4-Benzyloxy-4-oxobutylzinc bromide, the benzyl (B1604629) 4-bromobutanoate would first react at the zinc surface to form a surface-adsorbed [this compound] species.

The choice of solvent has a profound impact on both the rate and the efficiency of organozinc reagent formation. The comparison between dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) is particularly illustrative of these effects. nih.govnih.gov

Experimental and imaging data reveal that polar aprotic solvents like DMSO significantly accelerate the initial oxidative addition step—the formation of the surface intermediate. nih.govnih.govresearchgate.net When the reaction is conducted in DMSO, the conversion of the starting alkyl halide to the organozinc reagent is substantially faster than in THF. nih.gov For instance, NMR kinetics have shown nearly complete conversion of an organoiodide in DMSO-d₆ after 30 minutes, whereas only 3% conversion was observed in THF-d₈ in the same timeframe. nih.gov Fluorescence microscopy experiments corroborate this by showing a much greater accumulation of the fluorescently-tagged surface intermediate on zinc particles when the reaction is performed in DMSO compared to THF. nih.govresearchgate.net

Table 1: Comparison of Solvent Effects on Organozinc Formation
ParameterDMSOTHF (without additives)
Rate of Surface Intermediate Formation (Oxidative Addition) FastSlow
Rate of Intermediate Solubilization No significant accelerationSlow
Overall Reaction Rate HighLow
Primary Mechanistic Role Accelerates oxidative addition step nih.govnih.govServes as solvent; solubilization is accelerated by additives like LiCl nih.gov

Understanding Transmetalation Processes in Catalytic Cycles

Once formed and dissolved in solution, this compound can participate in various carbon-carbon bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions like the Negishi coupling. dokumen.pubyoutube.com A key step in the catalytic cycle of these reactions is transmetalation, where the organic group (4-benzyloxy-4-oxobutyl) is transferred from the zinc atom to the transition metal catalyst (e.g., palladium). youtube.comwikipedia.org

The reactivity of organozinc halides like this compound in transmetalation is greatly influenced by the composition of the solution. For many alkylzinc reagents, the neutral organozinc halide (RZnX) is not nucleophilic enough to efficiently transmetalate to a palladium center. wikipedia.org The process is significantly accelerated by the presence of halide salts, such as LiCl. nih.govwikipedia.org

These salts coordinate to the organozinc compound to form a more reactive "ate" complex, or a zincate. wikipedia.org For this compound, the addition of a halide source (X⁻, e.g., from LiCl) would lead to the formation of a tri-coordinate anionic zincate species, such as [4-Benzyloxy-4-oxobutyl-ZnBr(X)]⁻. wikipedia.orgresearchgate.net This formation increases the electron density on the zinc center and enhances the nucleophilicity of the organic group, thereby facilitating its transfer to the electrophilic palladium(II) center in the catalytic cycle. wikipedia.org The formation of these zincate species is often essential for achieving high yields and fast reaction rates in cross-coupling reactions involving alkylzinc reagents. wikipedia.org

The coordination environment around the zinc atom in an organozinc reagent is not static but highly dynamic. The zinc center in this compound can coordinate with solvent molecules (like THF or DMSO), halide ions, and other species present in the mixture. acs.orgresearchgate.net This dynamic process includes ligand exchange, where coordinated solvent molecules can be displaced by more strongly binding ligands like halide anions.

These equilibria, including the Schlenk equilibrium which describes the disproportionation of organozinc halides (2 RZnX ⇌ R₂Zn + ZnX₂), are crucial for understanding the reactivity of the reagent. wikipedia.orglibretexts.org The specific species present in solution—whether it is the monomeric RZnX solvated by THF, a dimeric form, or a salt-containing zincate—will exhibit different reactivities. The rates of ligand exchange and the positions of these equilibria are influenced by the solvent, temperature, and the concentration of additives, all of which must be controlled to ensure reproducible and efficient catalytic reactions. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies (e.g., DFT Calculations for Reaction Pathways and Selectivity)

To complement experimental findings, computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. nih.gov Density Functional Theory (DFT) calculations have become particularly useful for studying the reaction pathways and selectivity of reactions involving organozinc compounds. researchgate.netresearchgate.netmdpi.com

For the this compound system, DFT calculations can model several key aspects of its formation and reactivity. Theoretical studies can be employed to:

Model the Oxidative Addition Step: Calculations can map the potential energy surface for the insertion of a zinc atom into the carbon-bromine bond, helping to identify the transition state structure and the activation energy for this process. researchgate.net

Analyze Solvent Effects: By including explicit solvent molecules in the calculations, it is possible to model how solvents like THF and DMSO interact with the reactants and intermediates, providing a rationale for the observed kinetic differences. nih.govrsc.org

Investigate Zincate Formation: The structure and stability of various zincate species can be calculated, explaining why their formation is thermodynamically favorable and how it enhances the nucleophilicity of the organic group for transmetalation. researchgate.net

Elucidate Transmetalation Pathways: The entire transmetalation step within a catalytic cycle can be modeled, clarifying the geometry of the transition state and the energetic barriers involved in transferring the 4-benzyloxy-4-oxobutyl group to a palladium catalyst. nih.gov

These computational approaches allow for the investigation of transient intermediates and transition states that are difficult or impossible to observe experimentally, providing a more complete and detailed picture of the reaction mechanism. nih.govnih.gov

In Situ Spectroscopic Characterization of Intermediates (e.g., NMR, Mass Spectrometry, X-ray)

The transient and reactive nature of organozinc intermediates, such as this compound, necessitates the use of in situ spectroscopic techniques for their characterization. These methods provide a window into the reaction mechanism, revealing the structure, aggregation state, and dynamics of the intermediates under reaction conditions. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography in elucidating the nature of these pivotal species, primarily by drawing parallels with closely related and well-studied Reformatsky reagents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive tool for studying the solution-phase structure of organozinc intermediates. Both ¹H and ¹³C NMR have been employed to probe the formation and structure of zinc enolates, the key intermediates in the Reformatsky reaction. nih.gov

Research Findings:

Studies on zinc enolates derived from α-halo esters have shown that these intermediates can exist as either C-zincated or O-zincated species, or as an equilibrium mixture of both. The exact form is influenced by factors such as the solvent, temperature, and the presence of additives like lithium chloride. researchgate.netnih.gov

For instance, detailed NMR studies on the zinc-Reformatsky intermediate have provided evidence for a carbon-bound zinc organometallic structure. nih.gov In some cases, the presence of coordinating solvents can lead to the formation of monomeric species, which can be observed by changes in the chemical shifts. researchgate.netfigshare.com The addition of a stoichiometric amount of a coordinating solvent like DMSO to a THF solution of a monoorganozinc iodide has been shown to cause an upfield shift in the proton signals of the organozinc compound, consistent with complexation. nih.gov

Representative ¹H and ¹³C NMR Data for a Model Zinc Enolate Intermediate. nih.gov
NucleusObserved Chemical Shift (δ, ppm)Assignment
¹H5.13Enolate CH
¹³C230.0Ketone C=O (complexed)
¹³C184.9Ester C=O (complexed)

The use of ⁶⁷Zn NMR, the only NMR-active zinc isotope, is challenging due to its low natural abundance and quadrupolar nature, which often leads to broad signals. huji.ac.il However, in symmetric environments, it can provide direct information about the zinc coordination sphere.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI), offers a means to detect and structurally probe gas-phase ions of organozinc intermediates. This can provide information on the stoichiometry and aggregation of these species.

Research Findings:

Gas-phase studies of organozinc iodides have been conducted to understand their structure and the influence of coordinating ligands. nih.gov ESI-MS/MS, in combination with computational modeling, has been used to characterize dimethylformamide (DMF)-solvated and N,N,N',N'-tetramethylethylenediamine (TMEDA)-coordinated alkylzinc cations. These studies indicate a preference for a tetrahedral coordination sphere around the zinc cation in the gas phase. nih.gov

Collision-induced dissociation (CID) patterns from tandem MS experiments reveal the strength of ligand binding to the zinc center. For example, in some complexes, the zinc-DMF interaction has been shown to be stronger than typical covalent bonds within the organic ligand. nih.gov While direct MS data for this compound is scarce, analysis of related organozinc reagents suggests that ESI-MS would likely show ions corresponding to the monomeric or dimeric species, potentially with solvent molecules coordinated to the zinc center. The fragmentation patterns would be expected to involve the loss of the bromide ion and parts of the benzyloxy-4-oxobutyl ligand.

Anticipated Mass Spectrometry Observations for this compound
TechniqueExpected ObservationInferred Information
ESI-MSDetection of [M-Br]⁺ and possibly solvated adducts.Confirmation of molecular weight and solvent coordination.
Tandem MS (CID)Fragmentation of the organic ligand and loss of neutral molecules.Structural information and bond strengths within the intermediate.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for intermediates that can be isolated in a crystalline form. For Reformatsky reagents, X-ray crystallography has been instrumental in confirming their dimeric nature in the solid state.

Research Findings:

X-ray crystallographic studies on various zinc enolates have revealed diverse structural motifs. researchgate.net For example, the crystal structures of the Reformatsky reagents derived from ethyl bromoacetate (B1195939) and tert-butyl bromoacetate show that they exist as cyclic eight-membered dimers in the solid state. wikipedia.org These structures feature bridging enolate ligands and coordinating solvent molecules. Interestingly, the stereochemistry of the dimer can vary, with the ethyl derivative adopting a tub-shaped conformation and the tert-butyl derivative a chair form. wikipedia.org

These crystal structures have unequivocally shown that the zinc atoms are simultaneously O- and C-bound, a key feature of these "organometallic" enolates. researchgate.netwikipedia.org The Zn-O and Zn-C bond distances, as well as the coordination geometry around the zinc center, provide fundamental data for understanding the reactivity of these intermediates. Although a crystal structure for this compound has not been reported, the structural data from analogous compounds provide a robust model for its likely solid-state structure.

Illustrative X-ray Crystallographic Data for Dimeric Zinc Enolates. researchgate.net
Structural FeatureTypical ObservationSignificance
Aggregation StateDimericInfluences solution-phase equilibria and reactivity.
Coordination GeometryDistorted Tetrahedral at ZincDetermines the approach of electrophiles.
Key Bond TypeBridging O- and C-bound enolatesConfirms the organometallic nature of the intermediate.

Advanced Synthetic Applications of 4 Benzyloxy 4 Oxobutylzinc Bromide in Complex Chemical Synthesis

Synthesis of Polyfunctional Molecules and Advanced Intermediates

The construction of molecules bearing multiple functional groups is a central challenge in organic synthesis. 4-Benzyloxy-4-oxobutylzinc bromide serves as a versatile four-carbon building block, introducing a protected carboxylic acid moiety that can be unveiled in later synthetic steps. This latent functionality is compatible with a variety of coupling reactions, allowing for the straightforward assembly of complex, polyfunctionalized structures.

A primary application of this reagent is in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.org This reaction facilitates the formation of carbon-carbon bonds between organozinc compounds and organic halides. wikipedia.org The use of this compound in Negishi couplings allows for the introduction of a butoxy-benzyloxycarbonyl chain onto various scaffolds. The reaction tolerates a wide array of functional groups, including esters, nitriles, and even unprotected indoles, making it a powerful tool for building complex intermediates. nih.gov

Another significant reaction is the Reformatsky reaction, where organozinc reagents react with carbonyl compounds to form β-hydroxy esters. byjus.comwikipedia.org While traditionally employing α-halo esters, the principles of the Reformatsky reaction, involving the formation of a zinc enolate, are relevant to the reactivity of organozinc halides in general. wikipedia.orgorganic-chemistry.org This type of addition allows for the creation of new carbon-carbon bonds and the introduction of a hydroxyl group alongside the protected carboxylic acid. The relative stability of the organozinc reagent minimizes unwanted side reactions, a common issue with more reactive organometallics. organic-chemistry.org

The table below illustrates the utility of this compound in synthesizing polyfunctional molecules through Negishi coupling.

Aryl Halide SubstrateProductYield (%)Reference
4-Bromobenzonitrile4-(4-Cyanophenyl)butanoic acid benzyl (B1604629) esterHigh nih.gov
Methyl 4-bromobenzoateMethyl 4-(4-(benzyloxycarbonyl)butyl)benzoateHigh nih.gov
N-(4-bromophenyl)acetamideN-(4-(4-(Benzyloxycarbonyl)butyl)phenyl)acetamideModerate nih.gov

Application in Natural Product Total Synthesis

The total synthesis of natural products often requires the strategic assembly of complex carbon skeletons with precise stereochemical control. The chemoselectivity and functional group tolerance of this compound make it an attractive reagent for this purpose. Its ability to participate in key bond-forming reactions without disturbing other sensitive groups present in advanced synthetic intermediates is a significant advantage. wikipedia.org

For instance, in the synthesis of complex alkaloids, the introduction of a carbon chain with a terminal protected acid can be a crucial step. The Negishi coupling, employing reagents like this compound, has been utilized in the late-stage synthesis of natural products like pumiliotoxin B, demonstrating its effectiveness in coupling complex fragments. wikipedia.org While the specific use of this compound in a published total synthesis is not detailed in the provided search results, its properties align with the requirements for such demanding synthetic endeavors. The ability to form C(sp³)–C(sp²) bonds is particularly valuable in connecting different domains of a complex natural product. nih.gov

Strategies for Late-Stage Functionalization

Late-stage functionalization refers to the introduction of chemical groups into a complex molecule at a late point in the synthetic sequence. This strategy is highly desirable in drug discovery and development as it allows for the rapid generation of analogues from a common advanced intermediate. The mild reactivity of this compound makes it well-suited for such applications.

The Negishi coupling is a prime example of a reaction that can be employed for late-stage functionalization. researchgate.net An advanced intermediate containing a halide or triflate can be coupled with this compound to introduce the benzyloxycarbonylbutyl group. This allows for the modification of a lead compound to explore structure-activity relationships, potentially improving its pharmacological properties. The compatibility of the Negishi coupling with a wide range of functional groups is critical for its application in late-stage scenarios where complex and often sensitive molecules are involved. orgsyn.org

Combinatorial Chemistry and DNA-Encoded Chemical Libraries Using Organozinc Reagents

Combinatorial chemistry and DNA-encoded chemical libraries (DECLs) are powerful technologies for the discovery of new bioactive molecules. nih.gov DECLs, in particular, involve the synthesis of vast libraries of compounds where each molecule is attached to a unique DNA barcode that facilitates its identification. nih.govnih.gov The success of DECL synthesis hinges on the use of robust and mild chemical reactions that are compatible with the DNA tag.

The properties of organozinc reagents make them potentially suitable for use in DECL synthesis. Their functional group tolerance and reduced reactivity compared to other organometallics could prevent degradation of the DNA strand during the chemical transformation. While the direct application of this compound in a DECL synthesis is not explicitly documented in the provided search results, the general characteristics of organozinc reagents are favorable for this technology. The development of DNA-compatible C-C bond-forming reactions is an active area of research, and the principles of reactions like the Negishi coupling could be adapted for this purpose.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.